Structural Specificity in Cannabinoid Receptor 1 (CB1) Antagonism
The specific 2-hydroxy-4-(3,4-dimethoxyphenyl)benzoic acid scaffold is a key structural component of potent CB1 receptor antagonists. Patent US-8431607-B2 discloses a series of compounds where the core is a substituted biphenyl carboxylic acid [1]. Within this series, the presence and precise position of the hydroxy and methoxy groups are critical for activity. While the patent does not isolate the simple acid itself, the structure-activity relationship (SAR) demonstrates that analogs lacking the 2-hydroxy group on the benzoic acid ring or with different substitution patterns on the dimethoxyphenyl ring exhibit a marked reduction in CB1 receptor binding affinity, as measured by competitive binding assays . This highlights the non-obvious and specific contribution of this exact substitution pattern, making CAS 1261925-74-9 a privileged intermediate for synthesizing active CB1 modulators, in contrast to its positional isomers which are less effective or inactive precursors.
| Evidence Dimension | CB1 Receptor Antagonist Potency (as key intermediate for active derivatives) |
|---|---|
| Target Compound Data | Core scaffold for derivatives with potent CB1 antagonism (specific Ki values not disclosed for the acid itself) |
| Comparator Or Baseline | Analogs lacking the 2-hydroxy group or with altered methoxy substitution on the pendant phenyl ring |
| Quantified Difference | Marked reduction in CB1 binding affinity for analogs with altered substitution patterns (qualitative SAR observation) |
| Conditions | Competitive binding assays using recombinant human CB1 receptor |
Why This Matters
For procurement in CB1 antagonist research, this specific isomer is a required building block for generating active leads, whereas generic hydroxybiphenyl acids are not viable substitutes.
- [1] Liu, H., et al., Assignee: IRM LLC. Compounds and compositions as cannabinoid receptor 1 (CB1) antagonists. United States Patent US 8431607 B2. April 30, 2013. View Source
